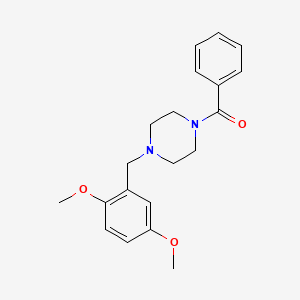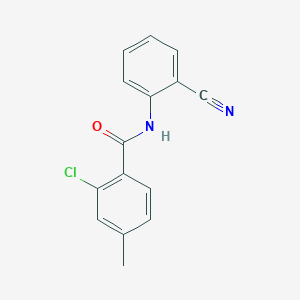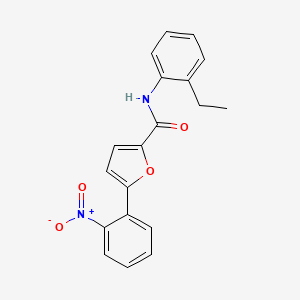
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-furamide is a chemical compound that belongs to the thiazole family. It is a heterocyclic organic compound that has a furan ring attached to a thiazole ring. This compound has gained attention due to its potential applications in scientific research, particularly in the field of pharmacology. The purpose of
作用機序
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-furamide is not fully understood. However, studies have suggested that it may exert its pharmacological effects through various mechanisms. It has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been reported to induce apoptosis by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway.
Biochemical and Physiological Effects:
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-furamide has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress.
実験室実験の利点と制限
One of the advantages of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-furamide is its potential applications in scientific research, particularly in the field of pharmacology. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities, which makes it a potential candidate for drug development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for the research on N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-furamide. One of the potential directions is to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as a chemotherapeutic agent for cancer therapy. Additionally, further studies can be conducted to elucidate its mechanism of action and to optimize its pharmacological properties.
合成法
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-furamide can be achieved through various methods. One of the most common methods is the reaction between 5-acetyl-4-methyl-1,3-thiazole-2-carboxylic acid and furfurylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-furamide as a white solid, which can be purified through recrystallization or column chromatography.
科学的研究の応用
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-furamide has been studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis, which makes it a potential candidate for cancer therapy. Additionally, it has been reported to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-6-9(7(2)14)17-11(12-6)13-10(15)8-4-3-5-16-8/h3-5H,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIOYLNYNMRMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CO2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Acetyl-4-methylthiazol-2-yl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5798964.png)

![1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine](/img/structure/B5798969.png)
![N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5798985.png)


![ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5799009.png)






![N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5799056.png)